molecular formula C10H11N3O B14627821 2-Quinoxalinamine, 3-ethoxy- CAS No. 57315-33-0

2-Quinoxalinamine, 3-ethoxy-

Cat. No.: B14627821
CAS No.: 57315-33-0
M. Wt: 189.21 g/mol
InChI Key: IUQKCQHIRASKBL-UHFFFAOYSA-N
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Description

2-Quinoxalinamine, 3-ethoxy- is an organic compound with the molecular formula C10H11N3O It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinamine, 3-ethoxy- typically involves the reaction of 2-nitroaniline with ethyl glyoxalate under acidic conditions to form the quinoxaline ring. The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The ethoxy group is introduced through an etherification reaction using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of 2-Quinoxalinamine, 3-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinamine, 3-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Quinoxalinamine, 3-ethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: Used in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 2-Quinoxalinamine, 3-ethoxy- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoxaline
  • 2-Aminoquinazoline
  • Quinoxalin-2-ylamine

Uniqueness

2-Quinoxalinamine, 3-ethoxy- is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets compared to its analogs .

Properties

CAS No.

57315-33-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-ethoxyquinoxalin-2-amine

InChI

InChI=1S/C10H11N3O/c1-2-14-10-9(11)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3,(H2,11,12)

InChI Key

IUQKCQHIRASKBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N

Origin of Product

United States

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